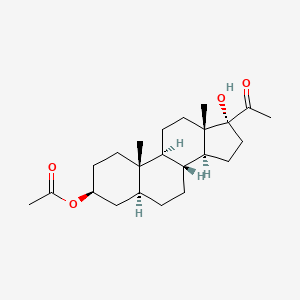

Allopregnane-3beta,17alpha-diol-20-one 3-acetate

Description

Table 1: Key Nomenclature and Classification

Stereochemical Configuration and Isomeric Considerations

The compound’s bioactivity hinges on its stereochemistry, which includes eight chiral centers (C3, C5, C8, C9, C10, C13, C14, C17). Key configurations include:

- C3 : S configuration (3-beta acetyloxy group)

- C5 : S configuration (5-alpha hydrogen, defining the allopregnane skeleton)

- C17 : R configuration (17-alpha hydroxyl group).

The 5-alpha hydrogen induces an A/B trans ring junction , creating a planar steroid backbone that enhances receptor binding specificity. Isomeric variants could arise from epimerization at C3 (3-alpha acetate) or C17 (17-beta hydroxyl), but the 3-beta,17-alpha diastereomer is the most thermodynamically stable due to reduced 1,3-diaxial strain between the C3 acetate and C19 methyl group.

Crystallographic Analysis and Molecular Conformation

While single-crystal X-ray data for this specific compound remains unpublished, analogous pregnane derivatives exhibit chair conformations in rings A, B, and C, and an envelope conformation in the cyclopentane D-ring. The 3-beta acetate group adopts an equatorial orientation to minimize steric clashes with the C18 and C19 angular methyl groups. Hydrogen bonding between the 17-alpha hydroxyl and the 20-ketone oxygen likely stabilizes the molecular conformation, as observed in non-acetylated analogs.

Table 2: Predicted Conformational Features

Comparative Structural Analysis with Related Pregnane Derivatives

The 3-acetate group differentiates this compound from three major pregnane classes:

Progesterone (pregn-4-ene-3,20-dione)

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one)

17α-Hydroxyprogesterone (17α-hydroxypregn-4-ene-3,20-dione)

Table 3: Structural and Functional Group Comparison

| Compound | 3-position | 17-position | 5-position | 20-position |

|---|---|---|---|---|

| Allopregnane-3β,17α-diol-20-one 3-acetate | Acetoxy (β) | Hydroxyl (α) | α-H | Ketone |

| Progesterone | Ketone | Methyl | β-H | Ketone |

| Allopregnanolone | Hydroxyl (α) | Hydrogen | α-H | Ketone |

| 17α-Hydroxyprogesterone | Ketone | Hydroxyl (α) | β-H | Ketone |

Properties

CAS No. |

5456-44-0 |

|---|---|

Molecular Formula |

C23H36O4 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C23H36O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h16-20,26H,5-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

TVQDBRRFOFGWDS-LQHFQCQCSA-N |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 16,17-oxido-pregnenolone acetate and related pregnane derivatives serve as common starting points.

- Intermediates such as pregnane-3,20-dione derivatives and 16,17-oxido-pregnane compounds are frequently used.

- Selective bromination at the 21-position is a critical step for further functionalization.

Bromination and Halogenation

A key step in the preparation involves bromination of steroid intermediates to introduce a bromine atom at the 21-position, which can later be substituted or modified to yield the desired acetate derivative.

- Bromination is typically performed by treating steroid acetates with bromine in acetic acid, often in the presence of hydrobromic acid and carbon tetrachloride as solvents.

- The reaction is carried out at room temperature, with careful control of bromine addition to avoid over-bromination.

- After bromination, the reaction mixture is worked up by removal of solvents under reduced pressure, precipitation, filtration, and washing to isolate the brominated steroid intermediate.

Acetylation

- Hydroxyl groups, particularly at the 3-position, are acetylated using acetic anhydride and pyridine or acetic acid to form the acetate ester.

- This step is crucial for protecting the hydroxyl group and modifying the compound's physical and chemical properties.

Selective Reduction Using Yeast Fermentation

- Biochemical reduction using fermenting yeast selectively reduces the ketone group at position 3 to a hydroxyl group with high stereoselectivity.

- This method yields predominantly one stereoisomer, which is advantageous over chemical reductions that produce mixtures.

- The process involves incubating the steroid substrate with yeast for extended periods (e.g., 130 hours) under controlled conditions.

- The product is then extracted, purified, and characterized.

Detailed Experimental Examples

| Example No. | Procedure Description | Key Reagents | Conditions | Yield/Outcome |

|---|---|---|---|---|

| 1 | Preparation of 5,6,16,21-tetrabromo-pregnane-3beta,17alpha-diol-20-one-3-monoacetate | 16,17a-oxidopregnenolone acetate, bromine, HBr, acetic acid, CCl4 | Room temp, sequential bromine addition, vacuum removal of solvents | Brominated steroid isolated by filtration and washing |

| 2 | Preparation of 21-bromo-pregnane-3beta,17alpha-diol-3,20-dione and its 3-acetate | Pregnane-3,17-diol-11,20-dione 3-monoacetate, bromine, HBr, acetic acid | 30°C, 5 min bromine addition, cooling, filtration | 21-bromo derivative obtained, recrystallized to purity |

| 9 | Preparation of 21-bromo-pregnane-3beta,17alpha-diol-11,20-dione | Pregnane-3beta,17alpha-diol-11,20-dione 3-monoacetate, HBr, bromine, chloroform, potassium acetate | Room temp, reflux with potassium acetate | Pregnane-3beta,17alpha,21-triol 11,20-dione 21-monoacetate isolated |

| 10 | Preparation of 21-bromo-pregnane-3beta,17alpha-diol-12,20-dione 3-acetate | Pregnane-3beta,17alpha-diol-12,20-dione 3-acetate, HBr, bromine, acetic acid | 25°C, dropwise bromine addition, extraction, washing | Brominated product isolated, melting point 169-177°C |

Source: US Patent US2789989A, examples 1, 2, 9, 10

Biochemical Reduction Method

- Pregnan-3,11,20-trione and allopregnan-3,20-dione-11alpha-ol are subjected to fermentation with yeast.

- The yeast selectively reduces the ketone at C-3 to form allopregnan-3beta,11alpha-diol-20-one.

- This method provides stereoselective reduction, yielding a single stereoisomer.

- The product can be acetylated to form the 3-acetate derivative.

- This approach is advantageous for producing stereochemically pure compounds.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination | Bromine, HBr, acetic acid, CCl4, room temp | Introduces bromine at C-21 |

| 2 | Acetylation | Acetic anhydride, pyridine or acetic acid | Protects 3-OH as acetate |

| 3 | Selective reduction | Fermenting yeast, ethanol, 130 hours | Stereoselective reduction of C-3 ketone |

| 4 | Dehalogenation/Substitution | Zinc dust, sodium iodide, potassium acetate | Converts halogenated intermediates to hydroxyl or acetate derivatives |

Research Findings and Analysis

- The bromination step is critical for functionalizing the steroid nucleus at the 21-position, enabling further chemical modifications.

- The use of hydrobromic acid in acetic acid enhances bromination efficiency.

- The biochemical reduction method using yeast is highly selective and yields predominantly one stereoisomer, which is difficult to achieve by chemical means.

- Acetylation stabilizes the hydroxyl group and modifies solubility and crystallinity, facilitating purification.

- The combination of chemical and biochemical methods allows for efficient synthesis of Allopregnane-3beta,17alpha-diol-20-one 3-acetate with high purity and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

Allopregnane-3beta,17alpha-diol-20-one 3-acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Allopregnane-3beta,17alpha-diol-20-one 3-acetate, also known as 3β-acetoxy-5α-pregnan-20-one, has the molecular formula and a molecular weight of 334.49 g/mol. It is characterized by its hydroxyl and acetoxy functional groups which contribute to its biological activity .

Biological Applications

- Hormonal Regulation :

-

Neuroprotective Effects :

- Studies have demonstrated that this compound exhibits neuroprotective properties against oxidative stress and neuronal injury. It has potential therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress is a significant contributing factor .

- Reproductive Health :

Pharmacological Applications

- Anxiolytic Properties :

- Antidepressant Activity :

- Potential in Pain Management :

Case Study 1: Neuroprotective Effects

A study conducted by Wintersteiner et al. (1936) isolated allopregnane-3beta,17alpha-diol-20-one from the adrenal cortex and demonstrated its protective effects on neuronal cells subjected to oxidative stress. The findings indicated a significant reduction in cell death rates when treated with this compound compared to controls .

Case Study 2: Anxiolytic Activity

In a controlled trial involving rodent models of anxiety, administration of this compound resulted in a marked decrease in anxiety-like behavior as measured by elevated plus maze tests. The results suggested that the compound effectively enhances GABA_A receptor activity, leading to reduced anxiety levels .

Mechanism of Action

Allopregnane-3beta,17alpha-diol-20-one 3-acetate exerts its effects by modulating the activity of GABA receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to a calming effect on the brain. The compound interacts with specific binding sites on the GABA receptor complex, resulting in increased chloride ion influx and hyperpolarization of neurons .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Steroidogenesis

5α-Pregnan-3α,17α-diol-20-one

- Structure : Differs in stereochemistry at C3 (3α-OH vs. 3β-OAc) and lacks acetylation.

- Role : Key intermediate in the synthesis of 5α-androstane-3α,17β-diol in tammar wallaby testes. It is metabolized via 5α-reductase-dependent pathways to androsterone and active androgens .

- Key Difference : The 3α-OH configuration may alter receptor binding compared to the 3β-OAc group, influencing metabolic flux in steroid pathways.

Allopregnane-3beta,11beta,21-triol-20-one (Reichstein’s Substance R)

- Structure : Additional hydroxyl groups at C11β and C21.

- Role : Isolated from adrenal glands, this compound is part of corticosteroid biosynthesis. The C21 hydroxyl is critical for mineralocorticoid activity, absent in the target compound .

Allopregnane-3beta,17alpha,21-triol-11,20-dione (Kendall’s Compound G)

Functional Group Modifications

Capsidiol 3-Acetate

- Structure: A sesquiterpenoid phytoalexin with a 3-acetate group, unrelated to pregnanes.

- Role : Induces antifungal and antiviral responses in plants. Unlike the target compound, it is synthesized via NbTPS1 and NbEAH enzymes in Nicotiana benthamiana .

Oleanolic Acid 3-Acetate

- Structure: A triterpenoid with a 3-acetate group.

- Role : Exhibits pro-apoptotic effects in cancer cells via mitochondrial pathways. Demonstrates that acetylation can enhance bioactivity, though its scaffold differs entirely from pregnanes .

3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one

- Structure: Aromatized A-ring with a 19-nor configuration.

- Role : Produced by microbial transformation of 19-hydroxypregnanes. Lacks the C17α hydroxyl, limiting cross-talk with androgen receptors .

Progesterone Derivatives

Structural and Functional Comparison Table

Key Research Findings

- Metabolic Stability : Acetylation at C3β in the target compound may reduce oxidation by cytochrome P450 enzymes, prolonging half-life compared to 5α-Pregnan-3α,17α-diol-20-one .

- Stereochemical Impact : The 3β configuration may hinder binding to 3α-hydroxysteroid dehydrogenases, altering metabolic pathways versus 3α-OH analogs .

- Biosynthetic Pathways : Unlike capsidiol 3-acetate, which is plant-derived, the target compound is synthetic, highlighting divergent evolutionary roles of acetylation .

Biological Activity

Allopregnane-3beta,17alpha-diol-20-one 3-acetate, a synthetic derivative of allopregnanolone, is a neuroactive steroid known for its significant biological activities, particularly in the central nervous system (CNS). This compound modulates GABA receptor activity, which suggests potential therapeutic applications in treating various neurological disorders.

- Molecular Formula : C23H36O4

- Molecular Weight : 372.53 g/mol

- CAS Number : 5456-44-0

This compound enhances the inhibitory effects of GABA by binding to specific sites on GABA receptors. This interaction increases chloride ion influx into neurons, leading to hyperpolarization and a calming effect on neuronal activity. Such mechanisms are crucial for its potential use in managing conditions like anxiety and epilepsy .

Neuropharmacological Effects

- GABAergic Modulation :

- Neuroprotective Properties :

Case Studies

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Therapeutic Use | Similarities |

|---|---|---|---|

| Allopregnanolone | GABA receptor modulation | Anxiety, depression | Both enhance GABAergic activity |

| Pregnenolone | NMDA receptor modulation | Cognitive enhancement | Shares steroid backbone structure |

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of allopregnane derivatives. Key findings include:

- Bioavailability : The acetylation of allopregnanolone increases its stability and bioavailability, making it more effective in clinical settings.

- Dose-Response Relationship : Research indicates a clear dose-response relationship where higher doses correlate with enhanced therapeutic effects, particularly in anxiety reduction .

Q & A

Q. How is Allopregnane-3beta,17alpha-diol-20-one 3-acetate structurally distinguished from related neurosteroids?

Methodological Answer:

- Confirm the stereochemistry at C3 (beta-OH), C17 (alpha-OH), and C20 (ketone) via nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and NOE interactions. Compare with reference data for 5α/5β-pregnane derivatives (e.g., allopregnanolone vs. pregnanolone) .

- Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C23H34O4) and acetate group presence via fragmentation patterns (e.g., loss of 60 Da for acetate cleavage) .

Q. What are standard protocols for quantifying this compound in biological matrices?

Methodological Answer:

- Solid-phase extraction (SPE): Use Strata-X 33u cartridges with ethyl acetate elution to isolate the compound from plasma, ensuring ≥85% recovery .

- LC-MS/MS: Employ a biphenyl column (100 mm × 2.1 mm, 10 μm) with gradient elution (methanol/water + 0.1% formic acid). Monitor transitions m/z 373.3 → 109.1 (quantifier) and 373.3 → 91.1 (qualifier) .

- Validate assays for linearity (1–100 ng/mL), intra-day precision (<10% CV), and sensitivity (LOD ≤0.5 ng/mL) .

Q. What are critical storage conditions to ensure compound stability?

Methodological Answer:

- Store lyophilized powder at 2–8°C in airtight, light-resistant containers. For solutions, use ethanol or methanol (avoid aqueous buffers) and freeze at -20°C to prevent hydrolysis of the acetate group .

- Avoid >3 freeze-thaw cycles; degradation products (e.g., 3beta,17alpha-diol-20-one) can form, detectable via HPLC-UV at 240 nm .

Advanced Research Questions

Q. How can conflicting data from immunoassays vs. LC-MS/MS be resolved in neurosteroid quantification?

Methodological Answer:

- Cross-reactivity: ELISA kits may overestimate concentrations due to antibody cross-reactivity with 3alpha-epimers or 5beta-reduced metabolites. Pre-extraction with ethyl acetate reduces interference but may lower recovery by 15–20% .

- Validation: Run parallel LC-MS/MS analyses on a subset of samples to calibrate ELISA results. For example, a 1.3x correction factor was validated for plasma samples after SPE optimization .

Q. What experimental design optimizes the detection of minor metabolites (e.g., 20α-reduced derivatives)?

Methodological Answer:

- Use derivatization with 2-hydrazinopyridine (2-HP) to enhance MS sensitivity for ketone-containing metabolites. Reaction conditions: 20 mg/mL 2-HP in 0.5% trifluoroacetic acid/ethanol, 60°C for 1 hr .

- Isotopic labeling: Synthesize deuterated analogs (e.g., 20,21-13C2-16,16-d2) as internal standards to correct for matrix effects during LC-MS/MS .

Q. How do enzymatic pathways (e.g., 5α-reductase, 3β-HSD) influence in vitro metabolism studies?

Methodological Answer:

- Co-factor optimization: Include NADPH (1 mM) in incubation media to stabilize 3beta-hydroxysteroid dehydrogenase (3β-HSD) activity, which converts the 3beta-diol to 3-keto derivatives. Omission leads to accumulation of 17alpha-hydroxy intermediates .

- Inhibition controls: Use finasteride (5α-reductase inhibitor) to isolate 5beta-pathway contributions, as seen in androstane metabolite studies .

Q. What strategies mitigate batch-to-batch variability in neurosteroid extraction protocols?

Methodological Answer:

- SPE optimization: Perform dual extraction cycles with 1.5 mL ethyl acetate, increasing recovery from 78% to 94% .

- Phospholipid removal: Use Phree® cartridges to eliminate phospholipids from plasma, reducing ion suppression in MS by 40% .

Contradictory Data Analysis

Q. Why do studies report divergent biological activities for this compound?

Methodological Answer:

- Epimerization: The 3beta-OH group can isomerize to 3alpha under acidic conditions (pH <4), altering receptor binding (e.g., GABA-A vs. membrane progesterone receptors). Monitor pH during sample preparation and storage .

- Species-specific metabolism: Rat liver microsomes metabolize the compound 5x faster than human microsomes due to differential CYP3A4 expression. Use species-matched models for in vivo extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.